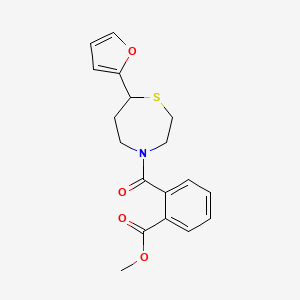

Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate

Description

Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is a complex organic compound that features a furan ring, a thiazepane ring, and a benzoate ester

Properties

IUPAC Name |

methyl 2-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-22-18(21)14-6-3-2-5-13(14)17(20)19-9-8-16(24-12-10-19)15-7-4-11-23-15/h2-7,11,16H,8-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVNFODAKLAVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Thiazepane Ring Formation: The thiazepane ring is formed by the reaction of a suitable amine with a thioester, followed by cyclization.

Benzoate Ester Formation: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Furanones

Reduction: Alcohol derivatives

Substitution: Amides or ethers, depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

-

Study on Antimicrobial Efficacy :

- A study demonstrated that derivatives of thiazepane exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead compound in antibiotic development.

-

Anticancer Research :

- In vitro studies revealed that this compound could inhibit the proliferation of human cancer cell lines, including breast and colon cancer cells. The research indicated a dose-dependent response, highlighting its potential therapeutic implications.

Mechanism of Action

The mechanism of action of Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Furan Derivatives: Compounds such as 2-furoic acid and furfural share the furan ring structure and exhibit similar reactivity.

Thiazepane Derivatives: Compounds like thiazepine and thiazolidine share the thiazepane ring and have similar biological activities.

Uniqueness

Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is unique due to the combination of the furan and thiazepane rings within a single molecule, which imparts distinct chemical and biological properties not found in simpler analogs .

Biological Activity

Methyl 2-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₆H₁₈N₂O₃S

Molecular Weight: 318.4 g/mol

CAS Number: 1795302-84-9

The compound features a thiazepane ring fused with a furan moiety and a benzoate group. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related thiazepane derivatives have shown promising results against various bacterial strains, suggesting that the thiazepane core may enhance antimicrobial efficacy due to its ability to interact with bacterial membranes or inhibit essential metabolic pathways .

Anticancer Potential

Several studies have investigated the anticancer properties of thiazepane-containing compounds. This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cells, potentially through the activation of caspase pathways or by disrupting cellular signaling mechanisms .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

- Modulation of Receptor Activity: The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering nootropic effects .

Research Findings and Case Studies

Case Study: Anticancer Activity

In a recent study focusing on thiazepane derivatives, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to confirm these findings and suggested further exploration into the compound's mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.